Benzenesulfonamide, 4-amino-N-methyl-N-2-thiazolyl-
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Overview
Description
Benzenesulfonamide, 4-amino-N-methyl-N-2-thiazolyl- is a compound that belongs to the class of sulfonamides, which are known for their diverse applications in medicinal chemistry. This compound is characterized by the presence of a benzenesulfonamide moiety attached to an amino group, a methyl group, and a thiazolyl group. It has been studied for its potential biological activities, including antimicrobial and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzenesulfonamide, 4-amino-N-methyl-N-2-thiazolyl- typically involves the reaction of a benzenesulfonamide derivative with a thiazole derivative. One common method involves the intramolecular cyclization rearrangement reaction of a previously prepared chloroacetamide derivative when treated with ammonium . The precipitate is then washed with water several times and crystallized from ethanol to give the final product .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through crystallization and other purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Properties
CAS No. |
51203-19-1 |
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Molecular Formula |
C10H11N3O2S2 |
Molecular Weight |
269.3 g/mol |
IUPAC Name |
4-amino-N-methyl-N-(1,3-thiazol-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C10H11N3O2S2/c1-13(10-12-6-7-16-10)17(14,15)9-4-2-8(11)3-5-9/h2-7H,11H2,1H3 |
InChI Key |
MLDZWLVATHRXRZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=NC=CS1)S(=O)(=O)C2=CC=C(C=C2)N |
Origin of Product |
United States |
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